HAC-Y6, chemically known as 6-acetyl-9-(3,4,5-trimethoxybenzyl), is a synthetic compound recognized for its potent biological activity, particularly as a microtubule inhibitor. Its molecular formula is with a molecular weight of approximately 302.31 g/mol. This compound has garnered attention in the field of cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and stability.
HAC-Y6 primarily functions through its interaction with microtubules, leading to their depolymerization. In vitro studies have demonstrated that treatment with HAC-Y6 results in significant changes in microtubule assembly, causing G2/M phase arrest in the cell cycle and inducing apoptosis in various cancer cell lines, including human hepatocellular carcinoma cells . The mechanism involves binding to the tubulin subunits, thereby inhibiting their polymerization into microtubules.
The biological activity of HAC-Y6 is characterized by its anticancer properties. Research indicates that HAC-Y6 exhibits potent antitumor effects against human hepatocellular carcinoma cells, demonstrating a strong potential for therapeutic applications. The compound induces G2/M arrest and polyploidy, ultimately leading to programmed cell death (apoptosis) through the disruption of normal microtubule function . Its efficacy has been attributed to its ability to interfere with the mitotic spindle formation during cell division.
The synthesis of HAC-Y6 involves several organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:
These methods ensure high yields and purity suitable for biological testing.
HAC-Y6 has promising applications in cancer therapy due to its microtubule-inhibiting properties. Its potential use includes:
Interaction studies have shown that HAC-Y6 effectively binds to tubulin, leading to alterations in microtubule dynamics. This binding is critical for its anticancer activity, as it prevents normal microtubule assembly and function. Studies have utilized techniques such as fluorescence microscopy and Western blotting to analyze these interactions and their consequences on cellular processes .
HAC-Y6 can be compared with several other compounds known for their microtubule-inhibiting properties. Here are some notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Paclitaxel | Natural Product | Stabilizes microtubules | Widely used in chemotherapy |
Vincristine | Natural Alkaloid | Inhibits microtubule assembly | Effective against leukemia |
Colchicine | Natural Alkaloid | Disrupts microtubule polymerization | Used for gout treatment |
HAC-Y6 | Synthetic Compound | Microtubule depolymerization | Potent activity against hepatocellular carcinoma |
HAC-Y6 stands out due to its synthetic nature and specific potency against hepatocellular carcinoma cells, making it a candidate for further development in targeted cancer therapies.
HAC-Y6, chemically designated as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, represents a synthetic α-carboline derivative developed through systematic structural modification of the pyrido[2,3-b]indole scaffold [8]. The compound belongs to the α-carboline alkaloid family, which contains a pyridine ring fused with an indole backbone, providing a promising framework for medicinal chemistry applications [27].
The synthetic strategy for HAC-Y6 involves sequential introduction of functional groups onto the α-carboline core structure [8]. The key synthetic approach begins with the pyrido[2,3-b]indole scaffold as the foundational framework, followed by strategic substitution at specific positions to enhance biological activity [8] [27]. The synthesis incorporates a 6-acetyl group and a 9-substituted benzyl moiety, specifically the 3,4,5-trimethoxybenzyl group, which has been identified as crucial for cytotoxic activity [8].
Recent advances in α-carboline synthesis have demonstrated various methodological approaches, including transition metal-catalyzed cross-coupling strategies and annulation methods [27]. Vanadium(III)-catalyzed cascade cyclization reactions of N,N-dimethyl enaminones with 2-(2-aminophenyl)acetonitrile under mild reaction conditions provide an efficient route to pyrido[2,3-b]indole derivatives [10]. This method features readily available starting materials, good substrate tolerance, and high yields, making it advantageous for preparing N-unprotected substrates [10].
The reaction mechanism for pyrido[2,3-b]indole formation typically involves intramolecular cyclization processes [7]. Iron-catalyzed protocols have been developed for controllable synthesis, where indole-2-carboxenamines undergo transformation through intramolecular N–H/C–H coupling with carbonyl 1,2-migration [7]. These reactions proceed under mild conditions and demonstrate broad substrate scope with moderate to good yields [7].
Three-component tandem reactions using acid chlorides, terminal alkynes, and 2-aminoindole hydrochlorides have been reported for α-carboline synthesis [29]. This approach involves regioselective [3 + 3] cyclocondensation in aqueous conditions, where water facilitates the cyclization process [29]. The method represents an efficient one-pot strategy for generating highly diversified α-carboline derivatives [29].
Table 1. Synthetic Methods for Pyrido[2,3-b]indole Derivatives
Method | Catalyst | Reaction Conditions | Yield Range | Key Features |
---|---|---|---|---|
VCl₃-catalyzed cyclization | Vanadium(III) chloride | Mild conditions | Good yields | Broad substrate scope [10] |
Fe-catalyzed coupling | Iron catalyst | Mild temperature | Moderate to good | N–H/C–H coupling mechanism [7] |
Three-component tandem | Not specified | Aqueous conditions | Variable | One-pot strategy [29] |
Cross-coupling strategy | Palladium catalyst | Standard conditions | Variable | Metal-catalyzed approach [27] |
Spectroscopic characterization of HAC-Y6 relies on multiple analytical techniques to confirm structural identity and purity [1] [2]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural elucidation of pyrido[2,3-b]indole derivatives [12] [13]. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the molecular framework and substitution patterns [16].
The ¹H NMR spectrum of HAC-Y6 would be expected to show characteristic signals for the pyrido[2,3-b]indole core structure, the acetyl group at position 6, and the trimethoxybenzyl substituent at position 9 [16]. The aromatic protons of the indole and pyridine rings typically appear in the downfield region between 7-9 parts per million, while the methoxy groups of the benzyl substituent would generate singlet signals around 3.7-4.0 parts per million [16] [17].
Infrared (IR) spectroscopy provides complementary structural information by identifying functional groups through characteristic vibrational frequencies [18]. For HAC-Y6, expected IR absorption bands would include carbonyl stretching around 1680-1750 wavenumbers for the acetyl group, aromatic C=C stretching between 1620-1680 wavenumbers, and C-O stretching of methoxy groups in the 1000-1300 wavenumber region [18].
Mass spectrometry serves as an essential tool for molecular weight confirmation and fragmentation pattern analysis [15]. High-resolution mass spectrometry can provide accurate molecular ion peaks and isotope patterns that confirm the molecular formula C₂₃H₂₂N₂O₄ with a calculated molecular weight of 390.43 g/mol [32]. Fragmentation patterns in mass spectrometry can reveal structural information about the trimethoxybenzyl substituent and acetyl group through characteristic loss patterns [15].
Table 2. Spectroscopic Characteristics of HAC-Y6
Analytical Method | Key Parameters | Expected Values/Ranges |
---|---|---|
¹H NMR | Chemical shifts | Aromatic: 7-9 ppm, Methoxy: 3.7-4.0 ppm [16] [17] |
¹³C NMR | Carbon signals | Carbonyl: ~200 ppm, Aromatic: 110-160 ppm [16] |
IR Spectroscopy | Vibrational frequencies | C=O: 1680-1750 cm⁻¹, C=C: 1620-1680 cm⁻¹ [18] |
Mass Spectrometry | Molecular ion | m/z = 391 [M+H]⁺, 390.43 (calculated) [32] |
Crystallographic analysis represents the definitive method for determining three-dimensional molecular structure and conformation of small molecules like HAC-Y6 [19] [20]. Single crystal X-ray diffraction provides unambiguous structural information including bond lengths, bond angles, and molecular geometry with high precision [20] [21].
The pyrido[2,3-b]indole core structure exhibits a planar configuration due to the fused aromatic ring system [24]. The molecular conformation of HAC-Y6 is influenced by the spatial arrangement of the 6-acetyl group and the 9-(3,4,5-trimethoxybenzyl) substituent [1] [2]. These substituents can adopt various conformational orientations relative to the core heterocyclic framework, potentially affecting biological activity [1].
Crystallographic studies of related pyrido[2,3-b]indole derivatives have revealed important structural features [24] [26]. The indole nitrogen typically participates in hydrogen bonding interactions, while the pyridine nitrogen can serve as a hydrogen bond acceptor [24]. The acetyl group at position 6 may exhibit restricted rotation due to conjugation with the aromatic system [1] [2].
Intermolecular interactions in the crystal lattice, including hydrogen bonding and π-π stacking interactions, influence the solid-state packing arrangement [19] [22]. These interactions are particularly important for understanding physical properties and potential polymorphic behavior [20]. The trimethoxybenzyl substituent may participate in weak intermolecular interactions through the methoxy groups [1] [2].
Molecular modeling and computational studies complement experimental crystallographic data by providing insights into preferred conformations and electronic properties [30] [31]. Density functional theory calculations can predict optimized geometries and electronic distributions that correlate with observed biological activities [30]. Molecular docking studies have demonstrated that HAC-Y6 exhibits efficient binding to the colchicine-binding site on tubulin through specific hydrogen bond interactions [1] [2].
Table 3. Structural Parameters for HAC-Y6
Structural Feature | Description | Significance |
---|---|---|
Core planarity | Pyrido[2,3-b]indole framework | Planar aromatic system [24] |
Substitution pattern | 6-acetyl, 9-benzyl positions | Critical for biological activity [8] |
Molecular weight | 390.43 g/mol | Calculated from formula C₂₃H₂₂N₂O₄ [32] |
Conformation | Variable benzyl orientation | Affects target binding [1] [2] |
Hydrogen bonding | Multiple acceptor/donor sites | Influences crystal packing [19] |
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole demonstrates potent anti-tubulin activity through direct inhibition of microtubule polymerization [1] [2]. The compound exhibits a tubulin assembly inhibition concentration of 0.81 ± 0.03 μM, demonstrating superior potency compared to combretastatin A-4, which shows an inhibition concentration of 1.3 ± 0.1 μM under identical experimental conditions [1] [2].
Immunofluorescence microscopy studies reveal that 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment results in characteristic microtubule depolymerization patterns. Following 24-hour exposure at 1 μM concentration, cellular microtubules undergo fragmentation into short segments scattered throughout the cytoplasm, mirroring the depolymerization effects observed with colchicine treatment [1] [2] [3] [4]. Western blot analysis confirms significant reduction in both alpha-tubulin and beta-tubulin protein levels within 6-48 hours of treatment, indicating comprehensive disruption of the microtubule network [1] [2].
The compound's mechanism involves direct interference with tubulin heterodimer assembly. Turbidimetric assays demonstrate that 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole prevents the temperature-dependent increase in optical density typically associated with microtubule formation from tubulin subunits [1] [2]. This inhibition occurs in a concentration-dependent manner, with complete suppression of polymerization observed at concentrations above 1 μM [3] [4].
Binding competition studies indicate that 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole interacts with tubulin at the colchicine-binding site, though with moderate efficiency compared to combretastatin A-4 [1] [2]. The compound demonstrates partial inhibition of [3H]colchicine binding to tubulin, suggesting overlapping but distinct binding characteristics within the colchicine-binding domain [1] [2].
Structural analysis reveals that 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole shares common pharmacophoric features with established colchicine-binding site inhibitors. The compound possesses the requisite hydrogen bond acceptors, hydrophobic centers, and planar aromatic groups characteristic of this class of microtubule-destabilizing agents [5]. The trimethoxybenzyl moiety provides critical hydrophobic interactions, while the pyrido[2,3-b]indole core contributes to the planar geometry necessary for effective tubulin binding [1] [2].
The kinetics of 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole binding differ from classical colchicine interaction patterns. While colchicine exhibits slow, essentially irreversible binding kinetics, 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole demonstrates more rapid association and dissociation rates, potentially contributing to its distinct pharmacological profile [3] [4].
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole induces pronounced G2/M phase cell cycle arrest through disruption of spindle assembly checkpoint mechanisms [1] [2] [3] [4]. Flow cytometric analysis reveals time-dependent accumulation of cells in the G2/M phase, with maximum arrest occurring 12-24 hours post-treatment. In COLO 205 cells treated with 1 μM 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, the G2/M population increases from baseline levels to approximately 60-70% of total cells within 24 hours [1] [2].
The arrest mechanism involves activation of the spindle assembly checkpoint through upregulation of checkpoint proteins. BubR1, a critical component of the mitotic checkpoint machinery, shows marked elevation following 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment [1] [2]. This increase correlates directly with the extent of microtubule disruption and the duration of mitotic arrest. Immunoblot analysis demonstrates that BubR1 protein levels increase progressively from 6 to 48 hours post-treatment, remaining elevated throughout the arrest period [1] [2].
Morphological analysis reveals formation of multipolar spindle configurations and chromosome misalignment characteristic of spindle checkpoint activation. Cells exhibit enlarged nuclei with condensed chromatin, indicating prolonged mitotic arrest. Time-lapse microscopy studies demonstrate that affected cells remain in mitosis for extended periods before either undergoing apoptosis or progressing to polyploidy [1] [2].
The compound exerts complex effects on cyclin-dependent kinase regulation during G2/M arrest. Cyclin B1 protein levels show sustained elevation throughout the treatment period, consistent with checkpoint-mediated prevention of anaphase-promoting complex activation [1] [2]. Western blot analysis reveals that cyclin B1 accumulation begins within 6 hours of treatment and persists for at least 48 hours, indicating effective checkpoint engagement [1] [2].
Cyclin-dependent kinase 1 protein levels remain relatively stable during 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment, though its activity becomes increasingly dysregulated due to checkpoint-mediated inhibition [1] [2]. The sustained presence of both cyclin B1 and cyclin-dependent kinase 1 in arrested cells creates conditions conducive to eventual checkpoint override and subsequent apoptosis or polyploidy [1] [2].
Aurora kinase family members undergo significant downregulation following 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment. Aurora A and Aurora B protein levels decrease markedly within 6-12 hours, accompanied by corresponding reductions in their phosphorylated, active forms [1] [2]. This downregulation correlates with impaired chromosome segregation and spindle pole organization. Histone H3 phosphorylation at serine 10, a downstream target of Aurora B kinase, shows dramatic reduction within 6 hours of treatment, confirming functional suppression of Aurora kinase activity [1] [2].
6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole triggers robust activation of the intrinsic apoptotic pathway through mitochondrial-mediated mechanisms [1] [2] [3] [4]. Caspase-9, the initiator caspase of the intrinsic pathway, shows progressive activation beginning 12 hours post-treatment. Western blot analysis reveals both increased procaspase-9 cleavage and accumulation of the active p37 and p35 fragments [1] [2]. This activation correlates temporally with cytochrome c release from mitochondria and formation of the apoptosome complex.
The apoptosome scaffold protein Apaf-1 demonstrates significant upregulation in response to 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment [1] [2]. Apaf-1 protein levels increase 2-3 fold within 12-24 hours, facilitating enhanced apoptosome formation upon cytochrome c release. This upregulation appears to be a direct consequence of mitotic stress and checkpoint activation rather than a secondary effect of apoptosis initiation [1] [2].
Caspase-3, the primary execution caspase, undergoes robust activation downstream of caspase-9 activation. Immunoblot analysis reveals appearance of the cleaved p17 and p19 fragments within 12-24 hours of treatment, coinciding with onset of DNA fragmentation and cellular condensation [1] [2] [3] [4]. Caspase-3 activation leads to cleavage of multiple cellular substrates, including poly(adenosine diphosphate-ribose) polymerase, contributing to the irreversible commitment to cell death [1] [2].
In hepatocellular carcinoma cells, 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole activates extrinsic apoptotic pathways through upregulation of death receptor 4 [3] [4] [6]. Death receptor 4 protein levels increase significantly within 6-12 hours of treatment, correlating with enhanced sensitivity to tumor necrosis factor-related apoptosis-inducing ligand-mediated cell death [3] [4]. This upregulation occurs independently of other death receptors, including Fas, death receptor 5, and tumor necrosis factor receptor 1, suggesting specific activation of the death receptor 4 pathway [3] [4].
Caspase-8, the initiator caspase of the extrinsic pathway, shows activation patterns consistent with death receptor 4 engagement [3] [4]. Western blot analysis reveals processing of procaspase-8 to its active fragments within 12-24 hours of treatment. This activation occurs concurrently with intrinsic pathway activation, suggesting convergence of both apoptotic pathways in response to 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole treatment [3] [4].
Bid, a BH3-only protein that links extrinsic and intrinsic pathways, undergoes caspase-8-mediated cleavage to its truncated, active form [3] [4]. Truncated Bid then translocates to mitochondria, where it facilitates Bax activation and cytochrome c release, creating a positive feedback loop between extrinsic and intrinsic pathways [3] [4]. This cross-talk enhances the overall apoptotic response and ensures efficient cell death execution.